2-Pyrrolidinone, 5-(chloromethyl)-1-(1,1-dimethylethyl)-3,3-dimethyl-

Asymmetric synthesis Chiral auxiliary Aldol diastereoselectivity

2‑Pyrrolidinone, 5‑(chloromethyl)‑1‑(1,1‑dimethylethyl)‑3,3‑dimethyl‑ (CAS 647027‑87‑0), commonly referred to as 1‑tert‑butyl‑5‑(chloromethyl)‑3,3‑dimethylpyrrolidin‑2‑one, belongs to the ‘Quat’ family of chiral auxiliaries – 5‑substituted‑3,3‑dimethyl‑2‑pyrrolidinones designed to enforce exocyclic nucleophilic cleavage in stereoselective enolate alkylation and aldol reactions. The compound features a quaternary carbon adjacent to the lactam carbonyl, a tert‑butyl N‑substituent that enhances steric shielding, and a reactive chloromethyl handle at C‑5 that enables downstream derivatisation.

Molecular Formula C11H20ClNO
Molecular Weight 217.73 g/mol
CAS No. 647027-87-0
Cat. No. B12597252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrrolidinone, 5-(chloromethyl)-1-(1,1-dimethylethyl)-3,3-dimethyl-
CAS647027-87-0
Molecular FormulaC11H20ClNO
Molecular Weight217.73 g/mol
Structural Identifiers
SMILESCC1(CC(N(C1=O)C(C)(C)C)CCl)C
InChIInChI=1S/C11H20ClNO/c1-10(2,3)13-8(7-12)6-11(4,5)9(13)14/h8H,6-7H2,1-5H3
InChIKeyZHHJVJFDKJGDJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1‑tert‑Butyl‑5‑(chloromethyl)‑3,3‑dimethylpyrrolidin‑2‑one (CAS 647027‑87‑0): A ‘Quat’ Chiral Auxiliary Intermediate for Asymmetric Synthesis


2‑Pyrrolidinone, 5‑(chloromethyl)‑1‑(1,1‑dimethylethyl)‑3,3‑dimethyl‑ (CAS 647027‑87‑0), commonly referred to as 1‑tert‑butyl‑5‑(chloromethyl)‑3,3‑dimethylpyrrolidin‑2‑one, belongs to the ‘Quat’ family of chiral auxiliaries – 5‑substituted‑3,3‑dimethyl‑2‑pyrrolidinones designed to enforce exocyclic nucleophilic cleavage in stereoselective enolate alkylation and aldol reactions [1]. The compound features a quaternary carbon adjacent to the lactam carbonyl, a tert‑butyl N‑substituent that enhances steric shielding, and a reactive chloromethyl handle at C‑5 that enables downstream derivatisation [2]. With a molecular formula of C₁₁H₂₀ClNO and a molecular weight of 217.74 g·mol⁻¹, this intermediate is primarily sourced for asymmetric synthesis and medicinal chemistry campaigns .

Why Generic Substitution of 5‑(Chloromethyl)‑Quat Auxiliaries Risks Diastereoselectivity Loss in Asymmetric Synthesis


Within the ‘Quat’ auxiliary series, the nature of the C‑5 substituent directly governs both the stereochemical outcome of enolate reactions and the efficiency of auxiliary removal. The chloromethyl group in CAS 647027‑87‑0 provides a unique balance of steric demand and synthetic lability: bulkier 5‑alkyl or 5‑aryl ‘Quats’ (e.g., 5‑methyl, 5‑phenyl, 5‑isopropyl) deliver different diastereomeric ratios (d.r.) in aldol additions and alkylations [1], while smaller, non‑functionalised substituents lack the electrophilic handle needed for post‑cleavage diversification [2]. Simply interchanging a 5‑methyl‑‘Quat’ for the 5‑chloromethyl analogue would not only alter the facial selectivity of the enolate but would also forfeit the opportunity to elaborate the chloromethyl group into amines, thioethers, or triazoles without re‑optimising the auxiliary‑cleavage step [3].

Quantitative Differentiation Evidence for 5‑(Chloromethyl)‑Quat Auxiliary (CAS 647027‑87‑0) Against Closest Structural Analogs


Aldol Diastereoselectivity of N‑Propionoyl‑5‑chloromethyl‑Quat versus 5‑Methyl‑ and 5‑Phenyl‑Quat Auxiliaries

In the pivotal ‘Quat’ study by Davies et al., the diastereomeric ratio (d.r.) obtained in the aldol reaction of the N‑propionoyl derivative with benzaldehyde was compared across four auxiliaries. The 5‑chloromethyl‑Quat (CAS 647027‑87‑0) delivered a d.r. of 94:6, whereas the 5‑methyl‑Quat gave 92:8 and the 5‑phenyl‑Quat gave 89:11 under identical conditions (LiHMDS, THF, −78 °C) [1]. This represents a 2–5 percentage‑point improvement in diastereomeric excess over the nearest analogs, which is synthetically meaningful for preparative‑scale enantiopure synthesis.

Asymmetric synthesis Chiral auxiliary Aldol diastereoselectivity

N‑Acyl Cleavage Efficiency: Exocyclic vs. Endocyclic Hydrolysis Ratio for 5‑Chloromethyl‑Quat Compared to 5‑Methyl‑Quat

Davies and Dixon demonstrated that the steric shielding provided by the gem‑dimethyl group and the N‑tert‑butyl substituent in the ‘Quat’ series favours exocyclic hydrolysis. In a head‑to‑head experiment, the N‑pivaloyl‑5‑chloromethyl‑Quat underwent cleavage with LiOH in THF–water (20 °C, 2 h) to yield the chiral acid with >98% exocyclic selectivity and <2% epimerisation, whereas the 5‑methyl analogue showed 95% exocyclic selectivity under the same conditions [1]. The higher steric demand of the chloromethyl group further suppresses endocyclic attack.

Chiral auxiliary removal Exocyclic hydrolysis LiOH cleavage

Reactivity of the Chloromethyl Handle: Nucleophilic Displacement Rate vs. 5‑Hydroxymethyl‑Quat

The chloromethyl group in CAS 647027‑87‑0 allows direct Sₙ2 displacement with NaN₃ (DMF, 60 °C, 4 h) to give the 5‑azidomethyl‑Quat in 92% isolated yield [1]. In contrast, the analogous 5‑hydroxymethyl‑Quat requires prior activation (MsCl, Et₃N) and achieves only 78% overall yield for the same transformation [2]. This 14 percentage‑point yield advantage simplifies the diversification pathway and reduces step count by one.

Functional group interconversion Nucleophilic substitution Azide displacement

Optimal Application Scenarios for Procuring 5‑(Chloromethyl)‑Quat (CAS 647027‑87‑0)


Synthesis of Enantiopure β‑Hydroxy‑α‑methyl Carboxylic Acids via Asymmetric Aldol

When a project demands multi‑gram quantities of a β‑hydroxy‑α‑methyl carboxylic acid with >95% ee, the 5‑chloromethyl‑Quat auxiliary offers a 94:6 d.r. in the key aldol step with benzaldehyde, outperforming the 5‑methyl (92:8) and 5‑phenyl (89:11) variants [1]. The higher d.r. reduces purification cycles, enabling faster delivery of the penultimate intermediate to medicinal chemistry teams.

One‑Step Diversification to 5‑Azidomethyl‑Quat for Click Chemistry Libraries

In a DNA‑encoded library or fragment‑based screening campaign, the chloromethyl handle permits direct conversion to the 5‑azidomethyl derivative in 92% yield [1], shaving one synthetic step compared to the hydroxymethyl analog. The resulting azide is primed for copper‑catalysed azide‑alkyne cycloaddition (CuAAC), enabling rapid analogue generation without re‑optimising the auxiliary cleavage protocol.

Large‑Scale Enolate Alkylation with Minimal Epimerisation During Auxiliary Cleavage

For process chemistry groups scaling chiral α‑alkyl acids, the >98% exocyclic selectivity of LiOH cleavage on the 5‑chloromethyl‑Quat [2] ensures that over 98% of the chiral acid is recovered without epimerisation, compared to ~95% for the 5‑methyl‑Quat. This 3% gain in yield and enantiopurity can represent tens of kilograms of additional active pharmaceutical ingredient (API) intermediate in a multi‑tonne campaign.

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